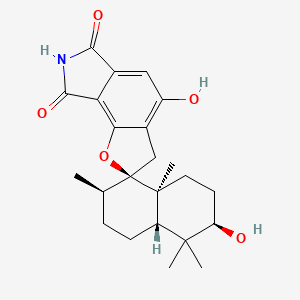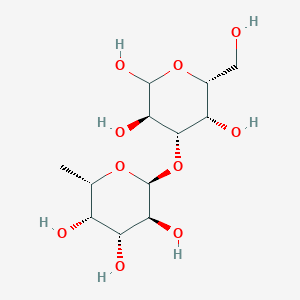![molecular formula C10H11NO2S B13832678 4,7-Dimethoxy-2-methylbenzo[d]thiazole](/img/structure/B13832678.png)
4,7-Dimethoxy-2-methylbenzo[d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7-Dimethoxy-2-methylbenzo[d]thiazole is a heterocyclic aromatic compound that belongs to the benzothiazole family It is characterized by a benzene ring fused to a thiazole ring, with methoxy groups at the 4 and 7 positions and a methyl group at the 2 position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Dimethoxy-2-methylbenzo[d]thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4,7-dimethoxy-2-nitroaniline with carbon disulfide and a base, followed by reduction and cyclization to form the desired benzothiazole derivative. The reaction conditions often include the use of a strong base such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4,7-Dimethoxy-2-methylbenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the nitro group (if present in intermediates) to an amino group using reducing agents like iron powder or tin chloride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, tin chloride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
4,7-Dimethoxy-2-methylbenzo[d]thiazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.
Medicine: Research is ongoing into its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of dyes, pigments, and other materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4,7-Dimethoxy-2-methylbenzo[d]thiazole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors, thereby modulating biological pathways. For example, benzothiazole derivatives are known to inhibit monoamine oxidase enzymes, which are involved in the metabolism of neurotransmitters. The methoxy and methyl groups can influence the compound’s binding affinity and selectivity for its molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methylbenzothiazole: Lacks the methoxy groups, making it less polar and potentially less bioactive.
4,7-Dimethoxybenzothiazole: Similar structure but without the methyl group at the 2 position, which can affect its chemical reactivity and biological activity.
Benzothiazole: The parent compound without any substituents, used as a reference point for understanding the effects of different substituents.
Uniqueness
4,7-Dimethoxy-2-methylbenzo[d]thiazole is unique due to the presence of both methoxy and methyl groups, which can enhance its solubility, stability, and biological activity compared to its unsubstituted or differently substituted analogs. The specific arrangement of these groups can also influence its electronic properties, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C10H11NO2S |
|---|---|
Poids moléculaire |
209.27 g/mol |
Nom IUPAC |
4,7-dimethoxy-2-methyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H11NO2S/c1-6-11-9-7(12-2)4-5-8(13-3)10(9)14-6/h4-5H,1-3H3 |
Clé InChI |
AEFJOOHKHROXDL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=C(C=CC(=C2S1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(difluoromethoxy)phenyl]-3-hydroxy-3-(4-methoxyphenyl)-2,5,6,7,8,9-hexahydro-3H-imidazo[1,2-a]azepin-1-ium](/img/structure/B13832600.png)
![Benzenamine, 4-methyl-N-[(2,3,4-trimethoxyphenyl)methylene]-](/img/structure/B13832604.png)
![2-[(2-Amino-4-methylpentanoyl)amino]-3-(4-hydroxyphenyl)propanoic acid;hydrate](/img/structure/B13832615.png)
![7-[(4aR,7aR)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-8-fluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B13832616.png)



![8aH-Pyrrolo[3,2-e]-2,1,3-benzoxadiazol-8a-ol,7-amino-4,5,7,8-tetrahydro-7-methyl-,3,6-dioxide(9CI)](/img/structure/B13832649.png)

![[(S)-cyano-(3-phenoxyphenyl)methyl] (1R,3S)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B13832661.png)



